Hafnium ethoxide

Descripción general

Descripción

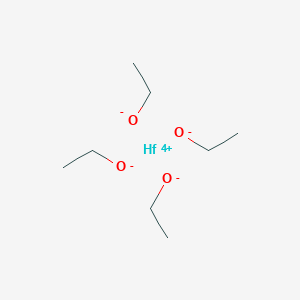

Hafnium ethoxide, with the chemical formula ( \text{Hf(OEt)}_4 ), is an organometallic compound where hafnium is coordinated to four ethoxide groups. It is a colorless solid that is soluble in organic solvents and is primarily used as a precursor for the deposition of hafnium dioxide (HfO₂) thin films. This compound is notable for its applications in the semiconductor industry, particularly in the production of high-k dielectric materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hafnium ethoxide can be synthesized through the reaction of hafnium tetrachloride with ethanol in the presence of a base. The general reaction is as follows: [ \text{HfCl}_4 + 4 \text{EtOH} \rightarrow \text{Hf(OEt)}_4 + 4 \text{HCl} ] This reaction typically requires an inert atmosphere and controlled temperature to prevent hydrolysis and ensure high purity of the product.

Industrial Production Methods: In industrial settings, this compound is often produced using an electrodissolution-coupled synthesis system. This method involves the anodic dissolution of hafnium metal in an alcohol solvent, facilitated by an electrolyte such as tetraethylammonium hydrogen sulfate. This process is efficient, low-carbon, and waste-free, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Hafnium ethoxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form hafnium dioxide and ethanol. [ \text{Hf(OEt)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HfO}_2 + 4 \text{EtOH} ]

Thermal Decomposition: Decomposes upon heating to form hafnium dioxide.

Oxidation: Can be oxidized to form hafnium dioxide.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the air.

Thermal Decomposition: Elevated temperatures, typically above 100°C.

Oxidation: Oxygen or air at high temperatures.

Major Products Formed:

Hafnium Dioxide (HfO₂): A high-k dielectric material used in semiconductor devices.

Ethanol (EtOH): A byproduct of hydrolysis and thermal decomposition.

Aplicaciones Científicas De Investigación

Thin Film Deposition

Overview

Hafnium ethoxide serves as a precursor for the deposition of hafnia (HfO₂) thin films, which are critical in microelectronics and optoelectronics. The thermal decomposition of this compound allows for the formation of high-quality hafnia films with desirable electrical and optical properties.

Key Characteristics

- High Dielectric Constant : HfO₂ thin films exhibit a high dielectric constant, making them suitable for use in capacitors and transistors.

- Thermal Stability : These films maintain stability at high temperatures, which is essential for various semiconductor applications.

Case Study: Thermal Decomposition Process

Research has shown that the thermal decomposition of this compound can be controlled to produce hafnia films with specific microstructures. For instance, studies indicate that varying the deposition temperature influences the crystallinity and thickness of the resulting films, impacting their electrical performance significantly .

| Parameter | Value |

|---|---|

| Precursor | This compound |

| Decomposition Temperature | 300 - 600 °C |

| Film Thickness | 10 - 100 nm |

| Dielectric Constant | ~25 (for HfO₂) |

Nanomaterials

Biomedical Applications

Hafnium-based nanomaterials (Hf-NMs), synthesized from this compound, are emerging as promising candidates in cancer theranostics. Their unique properties allow them to serve as contrast agents in imaging and as radiosensitizers in radiotherapy.

Key Applications

- Radiotherapy Enhancement : Hf-NMs can enhance the effects of radiation therapy by increasing the local dose delivered to tumor cells while sparing surrounding healthy tissue. This is due to their high atomic number, which improves X-ray attenuation .

- Imaging Agents : Hafnium-based nanoparticles are utilized as contrast agents in X-ray imaging due to their superior imaging capabilities compared to traditional agents .

Case Study: NBTXR3

NBTXR3 is a hafnium oxide nanoparticle developed for clinical use. It has shown promising results in enhancing radiotherapy effectiveness by increasing tumor cell death while minimizing damage to healthy cells. Clinical trials have demonstrated its ability to significantly improve patient outcomes when combined with conventional radiation therapy .

Other Applications

Refractory Coatings

this compound is also employed in producing refractory coatings that can withstand extreme temperatures. These coatings are used in various industrial applications, including aerospace and manufacturing.

Optical Components

The optical properties of hafnia thin films make them suitable for use in optical coatings, such as anti-reflective layers and mirrors, enhancing performance in laser applications and photonic devices .

Mecanismo De Acción

The mechanism of action of hafnium ethoxide primarily involves its decomposition to form hafnium dioxide. During thermal decomposition, this compound breaks down to release ethanol and form hafnium dioxide, which then acts as a high-k dielectric material. The molecular targets and pathways involved include the interaction of this compound with substrates during deposition processes, leading to the formation of uniform thin films .

Comparación Con Compuestos Similares

Hafnium Isopropoxide (Hf(OiPr)₄): Similar in structure but uses isopropoxide groups instead of ethoxide.

Hafnium Tert-Butoxide (Hf(OtBu)₄): Uses tert-butoxide groups, offering different reactivity and thermal stability.

Zirconium Ethoxide (Zr(OEt)₄): Similar to hafnium ethoxide but with zirconium as the central metal.

Uniqueness: this compound is unique due to its specific reactivity and suitability for forming high-quality hafnium dioxide thin films. Its thermal stability and ability to form uniform coatings make it particularly valuable in the semiconductor industry .

Actividad Biológica

Hafnium ethoxide, a compound of hafnium, has garnered interest in various scientific fields, particularly in its potential biomedical applications. This article reviews the biological activity of this compound, focusing on its biocompatibility, osteogenic properties, and overall safety in biological environments.

Overview of Hafnium and this compound

Hafnium (Hf) is a transition metal known for its high corrosion resistance and biocompatibility. This compound (Hf(OC2H5)4) is an organometallic compound that serves as a precursor in various chemical processes, including the deposition of hafnium oxide films. Its biological implications are still under investigation, but initial studies suggest promising characteristics for biomedical applications.

Biocompatibility and Osteogenesis

Biocompatibility refers to the ability of a material to perform with an appropriate host response when applied within the body. Studies have demonstrated that hafnium exhibits good biocompatibility and promotes osteogenesis—the process by which new bone is formed.

- In Vivo Studies : Research conducted by Matsuno et al. revealed that hafnium implants showed favorable histological responses in subcutaneous tissues and femoral bone marrow of rats. The results indicated that hafnium supported osteogenesis effectively, suggesting its potential use in bone implants .

- Corrosion Resistance : Hafnium's passive oxide layer provides significant protection against corrosion in simulated body fluids. This property is crucial for implant materials as it enhances longevity and reduces the risk of adverse biological reactions .

Case Studies on Biological Activity

- Histological Observations : In a study involving various refractory materials, including hafnium, it was found that hafnium had similar tissue responses in both rat and rabbit models. This consistency across species supports the notion that hafnium could be safely utilized in human applications .

- Tissue Response : Another study assessed the tissue response to hafnium implants, showing minimal inflammatory reactions and good integration with surrounding tissues. These findings highlight the potential of hafnium compounds for use in medical devices .

Safety and Toxicity

Despite its promising properties, concerns about the toxicity of hafnium compounds persist. While hafnium itself is not known to have essential biological functions, its compounds can exhibit varying degrees of toxicity depending on their form and exposure levels.

- Toxicological Assessments : Research indicates that certain hafnium compounds may pose risks if not properly managed. For instance, studies on hafnium tetrafluoride have called for further investigation into safe exposure levels due to observed biological effects in animal models .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and other hafnium compounds:

| Property | This compound | Hafnium Tetrafluoride | Hafnium Metal |

|---|---|---|---|

| Biocompatibility | Good | Moderate | Excellent |

| Osteogenic Potential | High | Low | High |

| Corrosion Resistance | High | Moderate | High |

| Toxicity Risk | Low | Moderate | Low |

| In Vivo Tissue Response | Favorable | Unfavorable | Favorable |

Propiedades

IUPAC Name |

ethanolate;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMXCBKRLYJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20HfO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431329 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13428-80-3 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis-ethoxide hafnium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.